Molecular Weight and Hydrogen-Bonding Capacity Differentiation Versus the Deprotected Free Amine Analog (CAS 939795-68-3)
CAS 653593-70-5 (MW 334.41 g/mol, C₁₈H₂₆N₂O₄) differs from its direct deprotected analog 4-((4-aminopiperidin-1-yl)methyl)benzoic acid (CAS 939795-68-3, MW 234.29 g/mol, C₁₃H₁₈N₂O₂) by exactly 100.12 g/mol, attributable to the Boc group (C₅H₈O₂) . The Boc-protected compound carries 4 hydrogen bond acceptors (vs. 2 for the free amine) and 1 hydrogen bond donor from the carbamate NH (vs. 2 donors—one NH₂ plus one COOH—for the free amine), producing different solubility and chromatographic retention profiles . The free amine analog has a predicted LogP of 1.31, while the Boc-protected target compound is substantially more lipophilic due to the tert-butyl group, though an experimentally validated LogP for CAS 653593-70-5 has not been reported .
| Evidence Dimension | Molecular weight (MW), hydrogen bond acceptor/donor count, and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 334.41 g/mol; HBA 4 (two carbonyl oxygens + carbamate oxygen + piperidine N); HBD 1 (carbamate NH) + 1 (COOH); LogP not experimentally reported (predicted ~2.5 based on ΔLogP of Boc vs. H of ~1.2 units over the free amine analog) |
| Comparator Or Baseline | CAS 939795-68-3: MW 234.29 g/mol; HBA 2 (piperidine N + COOH carbonyl); HBD 2 (NH₂) + 1 (COOH); LogP 1.31 (predicted) |
| Quantified Difference | ΔMW = +100.12 g/mol (42.7% increase); ΔHBA = +2; HBD profile altered (1 carbamate NH vs. 1 NH₂); estimated ΔLogP ≈ +1.2 units |
| Conditions | Physicochemical properties from vendor specifications and predicted values (ChemScene, Leyan, BenchChem) |
Why This Matters
A 42.7% increase in molecular weight and altered hydrogen-bonding capacity directly impact solubility, membrane permeability, and chromatographic behavior—rendering the free amine analog unsuitable as a drop-in replacement in multi-step synthetic sequences where intermediate purification depends on these properties.
